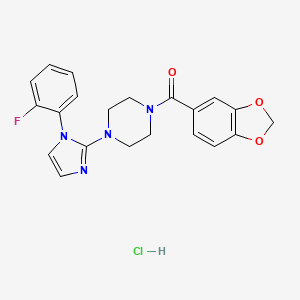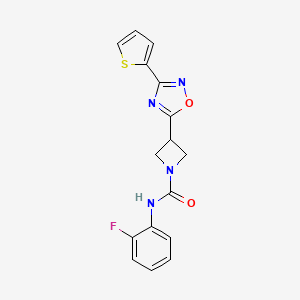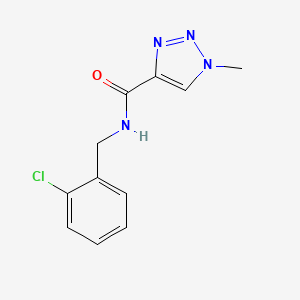
5-(4-(1-(2-氟苯基)-1H-咪唑-2-基)哌嗪-1-基)-1,3-苯并二氧杂环戊烯-5-甲酰胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C21H20ClFN4O3 and its molecular weight is 430.86. The purity is usually 95%.
BenchChem offers high-quality benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 该化合物结构特征使其成为抗癌药物开发的潜在候选药物。 研究人员已经研究了它对 CCRF-CEM、LNCaP 和 MIA PaCa-2 等癌细胞系的效用 . 需要进一步研究以阐明其作用机制并评估其体内功效。
- 该化合物已被用作检测重金属离子,特别是铅 (Pb^2+) 的传感器。 通过将该化合物的薄层沉积在带有导电聚合物基质(Nafion)的玻璃碳电极 (GCE) 上,开发了一种灵敏且选择性的 Pb^2+ 传感器 . 这些应用对于环境监测和安全至关重要。
- 虽然不是直接的科学研究应用,但值得注意的是,这种化合物是化学合成的,旨在用作特定食品类别(不包括饮料)中的调味剂 . 了解其增味特性有助于食品行业的创新。
- 已确定 5-(2-(6-甲氧基萘-2-基)丙酸)-1,3-苯并二氧杂环戊烯 (一种相关化合物) 的晶体结构。 单斜晶体表现出特定的尺寸和角度,为晶体学家和材料科学家提供了宝贵的数据 . 这些研究增强了我们对分子相互作用的理解。
抗癌研究
金属离子传感
调味剂合成
晶体学和结构研究
总之,这种多功能化合物在从癌症研究到晶体学的各个科学领域都具有广阔的前景。 持续的调查将揭示更多应用,并为科学进步做出贡献。 🌟
作用机制
Imidazole Compounds
The imidazole ring is a key component of important biological compounds like histidine, purine, histamine, and various structures in DNA . Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Benzodioxol Compounds
Benzodioxol is a type of ether that is often used in drug design due to its ability to increase lipophilicity, which can improve drug penetration into cells . It’s found in a variety of pharmaceutical agents with diverse therapeutic indications .
Piperazine Compounds
Piperazine is a common feature in a variety of pharmaceuticals and illicit drugs. It’s often used in the design of antipsychotic and antidepressant medications due to its ability to interact with various neurotransmitter receptors .
生化分析
Biochemical Properties
Benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the biosynthesis of prostaglandins . The interaction with COX enzymes suggests that benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride may have anti-inflammatory properties. Additionally, this compound can bind to various proteins, influencing their function and stability.
Cellular Effects
The effects of benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . Furthermore, it affects the expression of genes involved in cell proliferation and survival, thereby modulating cellular responses to various stimuli.
Molecular Mechanism
At the molecular level, benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound’s interaction with COX enzymes leads to the inhibition of prostaglandin synthesis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and responses.
Temporal Effects in Laboratory Settings
The stability and degradation of benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride over time are critical factors in its biochemical analysis. In laboratory settings, this compound has shown stability under controlled conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including gastrointestinal disturbances and hepatotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects. Additionally, it may affect metabolic flux and alter the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of benzo[d][1,3]dioxol-5-yl(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is crucial for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or nucleus, where it exerts its effects . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, thereby influencing its biochemical interactions and cellular responses.
属性
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3.ClH/c22-16-3-1-2-4-17(16)26-8-7-23-21(26)25-11-9-24(10-12-25)20(27)15-5-6-18-19(13-15)29-14-28-18;/h1-8,13H,9-12,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLCMYLUPVLOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN2C3=CC=CC=C3F)C(=O)C4=CC5=C(C=C4)OCO5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,6-dimethylphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2589787.png)
![1-(3,5-Dimethylphenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2589788.png)
![Tert-butyl N-[6-(4-aminophenyl)hexyl]carbamate](/img/structure/B2589789.png)
![4-fluoro-N-[2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2589791.png)
![1-(tert-butyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2589793.png)
![2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2589794.png)


![6,7-Dimethyl-2-(4-methylphenyl)sulfonyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2589802.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B2589803.png)
![4-benzoyl-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2589805.png)
![Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate](/img/structure/B2589806.png)

![2-(naphthalen-1-yl)-N-[(5E)-4-oxo-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2589811.png)
